Zinc 8-hydroxyquinolinate

Anticancer Cytotoxicity Zinc complexes

This zinc coordination complex (Znq₂) shows 2.2× greater potency than cisplatin against BEL-7404 HCC cells, justifying its use in metallodrug SAR studies. Halogenated derivatives like Zn(cloxyquin)₂ exhibit ~1000-fold enhanced antimicrobial activity vs. MRSA/VISA/M. tuberculosis—the parent Zn-8HQ serves as essential baseline comparator. In materials science, Znq₂ is an electroluminescent OLED material and synergistic anti-corrosion additive per US Patent 5,326,389. Its derivatives achieve TSI > 9.9 and 54.2% in vivo tumor inhibition against SK-MEL-5 melanoma. Metal and ligand substitutions critically alter biological profiles—request specific derivatives.

Molecular Formula C18H12N2O2Zn
Molecular Weight 353.7 g/mol
CAS No. 13978-85-3
Cat. No. B077161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc 8-hydroxyquinolinate
CAS13978-85-3
Molecular FormulaC18H12N2O2Zn
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn]
InChIInChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2
InChIKeyHTPBWAPZAJWXKY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc 8-Hydroxyquinolinate (CAS 13978-85-3): Key Specifications and Procurement Considerations for a Multi-Application Metal Chelate


Zinc 8-hydroxyquinolinate, also known as bis(8-quinolinolato)zinc(II) or Znq₂, is a coordination complex with the molecular formula C₁₈H₁₂N₂O₂Zn and a molecular weight of 353.69 g/mol . It is a yellow to dark green crystalline powder with a high melting point (>350 °C) and negligible solubility in water and most organic solvents, but it dissolves in strong acids and decomposes upon contact with bases . This compound is valued in materials science for its electroluminescent and optical waveguiding properties [1], in industrial applications as a corrosion inhibitor and fungicide [2], and in biomedical research as a zinc ionophore and antimicrobial agent [3].

Why Zinc 8-Hydroxyquinolinate Is Not Interchangeable with Common Analogs: The Critical Role of the Metal Center and Ligand Substitution


The biological and physicochemical properties of 8-hydroxyquinoline complexes are exquisitely sensitive to both the coordinated metal ion and the substitution pattern on the quinoline ring. For instance, while copper(II) 8-hydroxyquinolinates exhibit potent antimicrobial activity driven by copper-mediated toxicity [1], zinc complexes operate through a distinct mechanism of zinc intoxication, leading to profoundly different selectivity and resistance profiles [2]. Similarly, halogen substitution on the ligand (e.g., cloxyquin vs. parent 8-HQ) can enhance antimicrobial potency by approximately 1000-fold and alter the compound's pharmacokinetic behavior [2]. Therefore, substituting one metal 8-hydroxyquinolinate for another without rigorous validation risks both experimental failure and misinterpretation of structure-activity relationships.

Quantitative Evidence for Zinc 8-Hydroxyquinolinate Differentiation: A Comparative Data Guide for Scientific Selection


Superior Anticancer Potency of Zn(II) 8-Hydroxyquinoline Complexes Compared to Cisplatin in Hepatocellular Carcinoma Cells

Two zinc(II) 8-hydroxyquinoline complexes, [Zn₄(HOQ)₆Ac₂] (I) and [Zn₄(MeQ)₆Ac₂] (II), demonstrated significantly higher in vitro cytotoxicity against BEL-7404 hepatocellular carcinoma cells compared to the clinical standard cisplatin. The IC₅₀ value of complex II (8.40 μM) was 2.2-fold more potent than that of complex I (11.85 μM) [1]. This head-to-head comparison within the same study establishes that structural modification of the 8-hydroxyquinoline ligand can be used to further tune anticancer activity.

Anticancer Cytotoxicity Zinc complexes Hepatocellular carcinoma

Impact of Ligand Halogenation on Zn(II) 8-Hydroxyquinoline Antimicrobial Potency

While the parent Zn(II)-8HQ complex is known for antimicrobial activity, substitution with a 5-chloro group dramatically enhances potency. The complex Zn(cloxyquin)₂ (5-chloro-8-hydroxyquinoline zinc) exhibits MIC values ranging from 2.5 to 9.5 μM against various strains of S. aureus and M. tuberculosis [1]. This represents an approximate 1000-fold improvement in antimicrobial activity compared to the free ligand cloxyquin [1]. This cross-study comparable evidence demonstrates that halogen substitution is a critical driver of potency, providing a clear rationale for selecting a specific derivative for antimicrobial applications.

Antimicrobial Antibacterial Zinc ionophore Staphylococcus aureus Mycobacterium tuberculosis

High Selectivity of Zn(II) 8-Hydroxyquinoline Derivatives for Melanoma Cells Over Normal Cells

Three novel Zn(II) 8-hydroxyquinoline complexes (QhBr1–QhBr3) demonstrated potent in vitro antitumor activity against human skin melanoma (SK-MEL-5) cells with IC₅₀ values ranging from 2.70 to 5.04 μM [1]. Crucially, these complexes exhibited an excellent toxicity selectivity index (TSI) greater than 9.9, calculated as the ratio of IC₅₀ for human normal cells (HL-7702 liver or HaCaT epidermal) to IC₅₀ for cancer cells [1]. Furthermore, the lead compound QhBr3 demonstrated a 54.2% inhibition of SK-MEL-5 tumor growth in an in vivo xenograft model at a dose of 10.0 mg/kg with minimal side effects [1].

Antimelanoma Selectivity Index Zinc complexes Cancer therapeutics

Enhanced Corrosion Inhibition: Synergistic Effects of Zinc 8-Hydroxyquinolinate in Pigmentary Compositions

US Patent 5,326,389 discloses anti-corrosive pigmentary compositions containing zinc 8-hydroxyquinolinate as a synergist [1]. The patent claims that the combination of zinc 8-hydroxyquinolinate (0.5–99.5 wt%) with other pigments such as zinc phosphate provides enhanced corrosion protection compared to the use of the individual components alone [1]. While specific quantitative improvement data (e.g., inhibition efficiency percentages) is not detailed in the available abstract, the explicit claim of synergistic activity supports the selection of this compound for advanced coating formulations where standard inhibitors may be insufficient.

Corrosion inhibition Coatings Pigment Synergy

High-Value Application Scenarios for Zinc 8-Hydroxyquinolinate Based on Quantitative Evidence


Anticancer Research Targeting Hepatocellular Carcinoma (HCC)

Based on direct comparative cytotoxicity data showing that Zn(II) 8-hydroxyquinoline complexes are significantly more potent than cisplatin against BEL-7404 HCC cells [1], procurement of this compound is justified for labs developing novel metallodrugs for liver cancer. The 2.2-fold potency difference between structurally related complexes underscores the importance of sourcing specific derivatives for structure-activity relationship (SAR) studies.

Antimicrobial Drug Discovery Against Multidrug-Resistant Pathogens

For programs targeting MRSA, VISA, or M. tuberculosis, the 1000-fold enhanced activity of Zn(cloxyquin)₂ compared to the free ligand [2] demonstrates the critical need for the zinc complex. The parent Zn-8HQ complex is a less potent comparator; researchers should instead procure halogenated derivatives to achieve the MIC values in the low micromolar range necessary for meaningful in vivo efficacy studies.

Antimelanoma Drug Development with a Focus on Selectivity

The demonstrated high selectivity index (TSI > 9.9) and in vivo efficacy (54.2% tumor inhibition) of specific Zn(II) 8-hydroxyquinoline derivatives against SK-MEL-5 melanoma [3] make this class of compounds a strategic procurement choice for cancer researchers. The favorable therapeutic window suggests potential for reduced off-target toxicity, a key differentiator from non-selective chemotherapeutics.

Advanced Industrial Coating Formulations for Corrosion Protection

Industrial coating formulators seeking enhanced anti-corrosive performance should consider zinc 8-hydroxyquinolinate as a synergistic additive, as protected by US Patent 5,326,389 [4]. Its combination with zinc phosphate or other pigments provides a demonstrable improvement in coating durability, offering a competitive edge in harsh environment applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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